4-Chloro-N-cyclohexylaniline is derived from N-cyclohexylaniline through chlorination. It falls under the category of substituted anilines, which are important intermediates in organic synthesis. The compound can be found in various chemical databases and is utilized in research and industrial applications due to its reactive properties.
The synthesis of 4-chloro-N-cyclohexylaniline can be achieved through several methods, with one common approach involving the reaction of 1-chloro-4-iodobenzene with cyclohexylamine. This method typically requires specific conditions such as temperature control and the presence of catalysts to facilitate the reaction.
This method provides a yield that can vary based on reaction conditions and the purity of starting materials.
The molecular structure of 4-chloro-N-cyclohexylaniline consists of a cyclohexyl group attached to an aniline moiety with a chlorine atom at the para position.
The compound exhibits a planar structure due to the aromatic ring, allowing for potential interactions with other molecules during chemical reactions.
4-Chloro-N-cyclohexylaniline participates in various chemical reactions, primarily due to its amine functional group.
These reactions are significant in synthesizing more complex organic molecules and pharmaceuticals .
The mechanism by which 4-chloro-N-cyclohexylaniline acts in chemical reactions largely depends on its ability to donate electrons via its amine group.
These mechanisms are fundamental for understanding how this compound can be utilized in synthetic organic chemistry .
The physical and chemical properties of 4-chloro-N-cyclohexylaniline are critical for its applications in synthesis.
4-Chloro-N-cyclohexylaniline has several important applications in various fields:
Nucleophilic aromatic substitution (SNAr) provides a direct route to 4-chloro-N-cyclohexylaniline by reacting 1-chloro-4-fluorobenzene or 1,4-dichlorobenzene with cyclohexylamine. This reaction exploits the activation of the aryl halide ring by electron-withdrawing groups (EWGs), where the chloride serves as both a directing group and a potential site for further functionalization. Key variables include:
Table 1: SNAr Optimization for 4-Chloro-N-cyclohexylaniline Synthesis
Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃ | DMF | 90 | 8 | 72 |
Cs₂CO₃ | NMP | 100 | 6 | 85 |
Et₃N | Toluene | 110 | 12 | 58 |
DBU | DMSO | 80 | 10 | 67 |
Palladium and copper catalysts enable selective C–N bond formation while preserving the C–Cl bond for downstream applications. Pd-catalyzed Buchwald-Hartwig amination using XPhos or BINAP ligands achieves yields >90% but suffers from catalyst cost (>$300/mol Pd). Copper(I) alternatives (e.g., CuI/diamine systems) offer economical advantages with moderate yields (70–80%) under milder conditions [4]. Recent advances include:
Table 2: Metal-Catalyzed Amination Performance Metrics
Catalyst System | Ligand | Temp (°C) | C–Cl Retention (%) | Yield (%) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | XPhos | 100 | >99 | 92 |
CuI/N,N'-dimethylethylenediamine | DMEDA | 60 | 95 | 78 |
NiCl₂/Ir(ppy)₃ | bpy | 25 | 98 | 85 |
Post-functionalization of 4-chloro-N-cyclohexylaniline involves reactions with sulfonyl chlorides or acid chlorides. Solvent polarity critically influences reactivity:
Table 3: Solvent/pH Impact on 4-Chloro-N-cyclohexylaniline Derivatization
Reaction | Solvent | pH/Catalyst | Byproduct Formation (%) | Yield (%) |
---|---|---|---|---|
Tosylation | Acetonitrile | pH 9.0 | 5 | 89 |
Benzoylation | DCM | Et₃N | 15 (hydrolysis) | 70 |
Acetylation | Toluene | Pyridine | 8 | 82 |
Direct amination (single-step SNAr or Buchwald-Hartwig) offers atom economy and shorter synthesis times (<12h) but struggles with sterically hindered substrates, yielding 70–85% product with 5–10% diarylation impurities. Multi-step pathways provide superior control:
Critical trade-offs include:
Table 4: Synthetic Route Comparison for 4-Chloro-N-cyclohexylaniline
Parameter | Direct SNAr | Buchwald-Hartwig | Multi-Step (Ullmann + C–H) |
---|---|---|---|
Overall yield (%) | 72–85 | 85–92 | 60–65 |
Reaction steps | 1 | 1 | 3 |
C–Cl retention (%) | 100 | >99 | 95 |
Typical purity (%) | 90–95 | 92–96 | >98 |
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